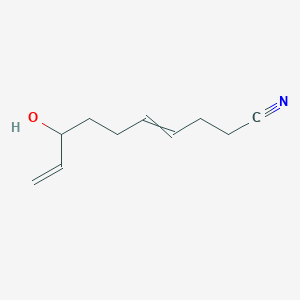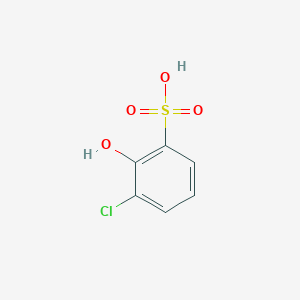
3-Chloro-2-hydroxybenzene-1-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-2-hydroxybenzene-1-sulfonic acid is an aromatic sulfonic acid derivative It is characterized by the presence of a chlorine atom, a hydroxyl group, and a sulfonic acid group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-hydroxybenzene-1-sulfonic acid typically involves electrophilic aromatic substitution reactions. One common method is the sulfonation of 3-chlorophenol using sulfuric acid or oleum. The reaction conditions often require controlled temperatures to ensure the selective introduction of the sulfonic acid group at the desired position on the benzene ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-2-hydroxybenzene-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The sulfonic acid group can be reduced to a sulfonate.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can react with the chlorine atom in the presence of a base.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Sulfonates and reduced aromatic compounds.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Chloro-2-hydroxybenzene-1-sulfonic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 3-Chloro-2-hydroxybenzene-1-sulfonic acid involves its interaction with specific molecular targets. The sulfonic acid group can form strong hydrogen bonds with biological molecules, while the chlorine atom and hydroxyl group can participate in various chemical interactions. These properties enable the compound to modulate biochemical pathways and exert its effects in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dichloro-2-hydroxybenzenesulfonic acid: Similar structure with an additional chlorine atom.
2-Hydroxybenzene-1-sulfonic acid: Lacks the chlorine atom but has similar functional groups.
4-Chloro-2-hydroxybenzene-1-sulfonic acid: Chlorine atom positioned differently on the benzene ring.
Uniqueness
3-Chloro-2-hydroxybenzene-1-sulfonic acid is unique due to the specific positioning of its functional groups, which influences its reactivity and interaction with other molecules. This distinct arrangement allows for selective reactions and applications that may not be achievable with other similar compounds .
Propiedades
Número CAS |
88234-08-6 |
|---|---|
Fórmula molecular |
C6H5ClO4S |
Peso molecular |
208.62 g/mol |
Nombre IUPAC |
3-chloro-2-hydroxybenzenesulfonic acid |
InChI |
InChI=1S/C6H5ClO4S/c7-4-2-1-3-5(6(4)8)12(9,10)11/h1-3,8H,(H,9,10,11) |
Clave InChI |
CSQFODQOQLFYIN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)O)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5,5-Dimethyl-1-oxaspiro[2.5]octan-2-yl)methanol](/img/structure/B14405388.png)
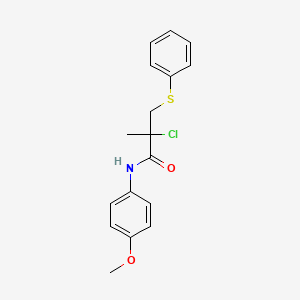
![Chloro{3-[chloro(diethyl)silyl]propyl}dimethylsilane](/img/structure/B14405400.png)
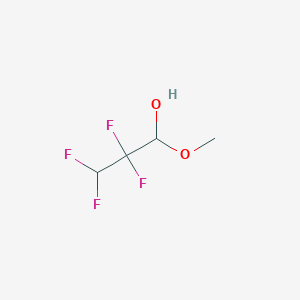
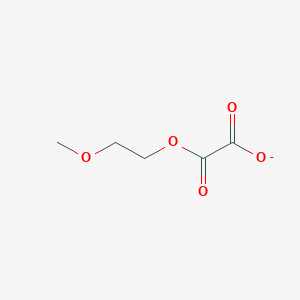
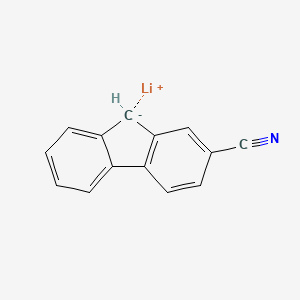


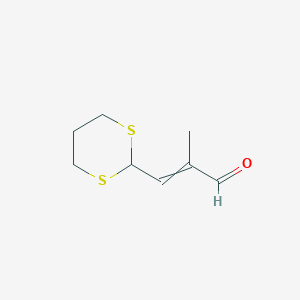
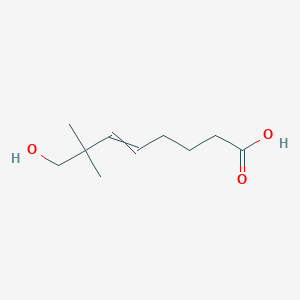

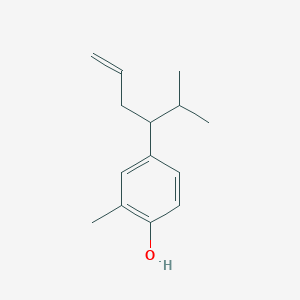
![4-ethoxy-N-[(E)-(4-methoxynaphthalen-1-yl)methylidene]aniline](/img/structure/B14405463.png)
